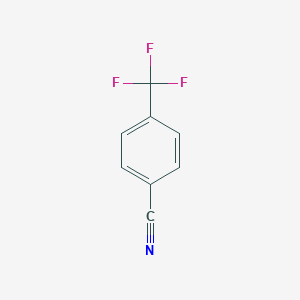

4-(Trifluoromethyl)benzonitrile

Description

Properties

IUPAC Name |

4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNJIKRLQJRKMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060015 | |

| Record name | Benzonitrile, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-18-5 | |

| Record name | 4-(Trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethyl)benzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-4-toluonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Trifluoromethyl)benzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZK6HN6CLT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-(Trifluoromethyl)benzonitrile chemical properties

An In-depth Technical Guide to 4-(Trifluoromethyl)benzonitrile: Properties, Synthesis, and Applications

Introduction

This compound, also known by synonyms such as 4-Cyanobenzotrifluoride, is a highly versatile and pivotal chemical intermediate in modern organic synthesis.[1][2] Its unique molecular architecture, which incorporates a trifluoromethyl group and a nitrile moiety on a benzene ring, imparts a combination of reactivity and stability that is highly sought after.[3] This duality makes it an indispensable building block in the synthesis of a wide array of complex molecules, with significant applications across the pharmaceutical, agrochemical, and material science industries.[1][3][4]

The trifluoromethyl group (-CF₃) is a key pharmacophore that can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[4][5] The nitrile group (-CN) is a versatile functional handle that can be transformed into various other functionalities, including amines, carboxylic acids, amides, and ketones.[6] This guide provides a comprehensive technical overview of the physicochemical properties, spectroscopic signature, synthesis, reactivity, and safe handling of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

The distinct properties of this compound are foundational to its utility in chemical synthesis. It presents as a low-melting solid with a defined set of physical constants.[1]

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 455-18-5 | [1][7] |

| Molecular Formula | C₈H₄F₃N | [1][7] |

| Molecular Weight | 171.12 g/mol | [1][2] |

| Appearance | Low melting solid / Solid | [1] |

| Melting Point | 39-41 °C | [8] |

| Boiling Point | 80-81 °C at 20 mmHg | [8] |

| Density | 1.278 g/mL at 25 °C | [8] |

| Refractive Index (n20/D) | 1.4583 | [8] |

| Purity | ≥ 98% (GC) | [1] |

Spectroscopic Data

The spectroscopic signature of this compound is well-characterized, providing clear markers for its identification and purity assessment.

-

¹H NMR: The proton NMR spectrum is characterized by two doublets in the aromatic region, typical of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the trifluoromethyl carbon, the nitrile carbon, and the aromatic carbons, with the CF₃ carbon appearing as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum displays a sharp singlet, characteristic of the -CF₃ group, around -63 ppm.[9]

-

IR Spectroscopy: The infrared spectrum prominently features a strong, sharp absorption band around 2230 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration.

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak (M+) corresponding to its molecular weight of 171.12.[2]

Synthesis of this compound

The most common and industrially relevant method for synthesizing this compound is the Sandmeyer reaction, which utilizes 4-(trifluoromethyl)aniline as a readily available starting material.[5][10][11]

Workflow: Sandmeyer Cyanation Reaction

Caption: Synthetic workflow for this compound via the Sandmeyer reaction.

Detailed Experimental Protocol: Sandmeyer Reaction

This protocol describes the conversion of an aromatic amine to a nitrile via a diazonium salt intermediate.[10][11] The meticulous control of temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt.

Materials:

-

4-(Trifluoromethyl)aniline

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Ice

-

Water

-

Organic solvent for extraction (e.g., Dichloromethane or Toluene)

Procedure:

-

Diazotization: a. In a flask equipped with a stirrer and thermometer, dissolve 4-(trifluoromethyl)aniline in a solution of aqueous sulfuric acid or hydrochloric acid. b. Cool the mixture to 0-5 °C in an ice-salt bath. A fine slurry or paste of the aniline salt may form.[6] c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature is maintained below 5 °C.[11] The formation of a reddish-brown solution indicates the presence of the diazonium salt.[6] d. Stir the mixture for an additional 30 minutes at 0-5 °C to ensure the reaction is complete.

-

Sandmeyer Cyanation: a. In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Cool this solution to 0-5 °C. b. With vigorous stirring, slowly add the cold diazonium salt solution prepared in Step 1 to the copper(I) cyanide solution.[11] c. After the addition is complete, allow the mixture to warm to room temperature and then gently heat until the evolution of nitrogen gas ceases. d. The reaction mixture is then cooled, and the product is isolated by extraction with an organic solvent. The organic layers are combined, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Chemical Reactivity and Synthetic Applications

The chemical behavior of this compound is dominated by its two functional groups. The strongly electron-withdrawing nature of both the -CF₃ and -CN groups deactivates the aromatic ring toward electrophilic attack but can facilitate nucleophilic aromatic substitution (SₙAr) if a suitable leaving group is present.[12][13]

Key Reactions

Caption: Key chemical transformations of the nitrile group in this compound.

-

Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 4-(trifluoromethyl)benzamide as an intermediate, which upon further hydrolysis gives 4-(trifluoromethyl)benzoic acid.[14][15] This transformation is a common strategy for introducing a carboxylic acid group.

-

Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine, 4-(trifluoromethyl)benzylamine.[16] This reaction is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to an important class of benzylamine derivatives.

Applications in Industry

This compound is a cornerstone intermediate for numerous high-value products.

-

Pharmaceuticals: It is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][4] Its derivatives are found in drugs for neurological disorders, and it is a documented intermediate in the synthesis of the antidepressant fluvoxamine and the anti-prostate cancer drug enzalutamide.[7][17] The presence of the -CF₃ group often improves the drug's pharmacokinetic profile.[4]

-

Agrochemicals: The compound is used to create advanced herbicides and pesticides.[1][3] The trifluoromethyl group enhances the efficacy and stability of these agrochemicals.

-

Material Science: It is incorporated into specialty polymers and coatings to enhance thermal stability and chemical resistance.[1][3]

Safety and Handling

Due to its toxicological profile, this compound must be handled with appropriate safety precautions.

-

General Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[18][19] Avoid contact with skin, eyes, and clothing.[20] Measures should be taken to prevent the build-up of electrostatic charge.[18]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and protective clothing.[20][21] A NIOSH-approved respirator may be required for operations generating dust or aerosols.[20]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[18][21] Keep the container tightly closed.[18]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[19][20] If inhaled, move to fresh air.[19][20] If swallowed, rinse mouth with water and call a poison center or doctor immediately.[18]

GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled. |

| Hazard | H315 | Causes skin irritation.[21] |

| Hazard | H319 | Causes serious eye irritation.[21] |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[21] |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[18][21] |

| Precaution | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor.[18] |

| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of water and soap.[18] |

| Precaution | P405 | Store locked up.[18][21] |

Conclusion

This compound is a molecule of significant industrial and research importance. Its unique combination of a stable, electron-withdrawing trifluoromethyl group and a synthetically versatile nitrile group makes it a valuable intermediate. A thorough understanding of its properties, synthesis via methods like the Sandmeyer reaction, and its diverse reactivity is essential for chemists and researchers aiming to leverage this powerful building block for the creation of novel pharmaceuticals, advanced agrochemicals, and high-performance materials. Adherence to strict safety protocols is paramount when handling this toxic compound to ensure safe and successful laboratory and industrial operations.

References

- What is the synthesis and application of 4-Fluoro-3-(trifluoromethyl)benzonitrile? - FAQ. (n.d.).

- Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Chemical Versatility of this compound: A Foundation for Innovation. (2026, January 3).

- Safety Data Sheet. (2024, December 19). Fluorochem.

- Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile. (n.d.). Eureka | Patsnap.

- Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. (n.d.). Cole-Parmer.

- Sandmeyer-type reaction as an alternative synthesis route. (n.d.). Benchchem.

- This compound. (n.d.). Chem-Impex.

- This compound(455-18-5). (n.d.). ChemicalBook.

- This compound | 455-18-5. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- Benzonitrile, 4-(trifluoromethyl)-. (n.d.). PubChem.

- This compound 99 455-18-5. (n.d.). Sigma-Aldrich.

- Preparation method of 4-trifluoromethyl benzonitrile. (n.d.). Google Patents.

- SAFETY DATA SHEET. (2024, March 26). Fisher Scientific.

- Unlocking Pharmaceutical Potential: The Role of this compound in Drug Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 4-(Trifluoromethoxy)benzonitrile. (n.d.). Chem-Impex.

- This compound | CAS 455-18-5. (n.d.). SCBT.

- Sandmeyer reaction. (n.d.). Wikipedia.

- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021, March 4). PMC - NIH.

- Supporting Information. (n.d.).

- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.

- This compound, 99%, 455-18-5. (n.d.). CookeChem.

- Stoichiometric reductions of benzonitrile (4 a). (yields determined by... (n.d.). ResearchGate.

- Partial hydrolysis of benzonitriles; 4-(trans-4- Pentylcyclohexyl)benzamide. (n.d.).

- Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). (n.d.). Zeitschrift für Naturforschung.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Benzonitrile, 4-(trifluoromethyl)- | C8H4F3N | CID 67995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. scbt.com [scbt.com]

- 8. This compound , 99% , 455-18-5 - CookeChem [cookechem.com]

- 9. rsc.org [rsc.org]

- 10. nbinno.com [nbinno.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 14. server.ccl.net [server.ccl.net]

- 15. znaturforsch.com [znaturforsch.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 18. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. This compound(455-18-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-(Trifluoromethyl)benzonitrile: Properties, Applications, and Experimental Considerations

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have established themselves as indispensable tools for molecular design. Among these, 4-(Trifluoromethyl)benzonitrile (CAS No. 455-18-5) emerges as a cornerstone intermediate. Its unique molecular architecture, featuring a potent electron-withdrawing trifluoromethyl group and a versatile nitrile moiety on a benzene core, provides a robust platform for synthesizing complex molecules with tailored properties.[1][2] This guide offers an in-depth analysis of the physical and chemical properties of this compound, explores the mechanistic basis for its utility, and provides practical, field-proven protocols for its handling and use, tailored for researchers, chemists, and drug development professionals.

Core Physicochemical & Structural Properties

This compound is a crystalline solid at room temperature, often appearing as colorless to white crystals or a low-melting solid.[3][4] Its fundamental properties are dictated by the interplay between the aromatic ring and its two functional groups.

Structural and Identity Data

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | p-Cyanobenzotrifluoride, α,α,α-Trifluoro-p-tolunitrile | [4][5] |

| CAS Number | 455-18-5 | [1][4] |

| Molecular Formula | C₈H₄F₃N | [1][4] |

| Molecular Weight | 171.12 g/mol | [1][4] |

| SMILES | FC(F)(F)c1ccc(cc1)C#N | [1] |

| InChIKey | DRNJIKRLQJRKMM-UHFFFAOYSA-N | [1] |

Physical Properties

| Property | Value | Source(s) |

| Appearance | White or colorless to light yellow powder or low melting solid | [3][4][6] |

| Melting Point | 39-41 °C | [6][7] |

| Boiling Point | 80-81 °C @ 20 mmHg | [6] |

| Density | 1.278 g/mL @ 25 °C | [6] |

| Refractive Index | n20/D 1.4583 | [6] |

| Solubility | Insoluble in water; Soluble in polar organic solvents like chloroform and methanol | [6][8] |

| Flash Point | 72 °C (161.6 °F) - closed cup | [6] |

The Mechanistic Influence of Functional Groups

The utility of this compound in drug discovery and materials science is not coincidental; it is a direct consequence of the powerful electronic effects exerted by its key functional groups. Understanding these effects is crucial for predicting reactivity and designing novel molecular architectures.

The Trifluoromethyl (-CF₃) Group: An Electronic Powerhouse

The -CF₃ group is one of the most potent electron-withdrawing groups in organic chemistry, primarily acting through a strong negative inductive effect (-I).[2] This is due to the high electronegativity of the three fluorine atoms.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing metabolically labile groups (like a methyl group) with a -CF₃ group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[3]

-

Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule. This property is critical for enhancing a drug's ability to cross cellular membranes and reach its biological target.[3]

-

Modulation of Acidity/Basicity: By withdrawing electron density from the aromatic ring, the -CF₃ group can significantly alter the pKa of nearby acidic or basic centers, which can be crucial for optimizing drug-receptor interactions.

-

Receptor Binding Affinity: The unique steric and electronic profile of the -CF₃ group can lead to improved binding affinity and selectivity for target receptors through enhanced hydrophobic and electrostatic interactions.[3]

The Nitrile (-C≡N) Group: A Synthetic Chameleon

The nitrile group is a highly versatile functional handle, capable of being transformed into a wide array of other functionalities. This synthetic flexibility makes this compound a valuable starting material.[9]

-

Reduction to Amines: The nitrile can be readily reduced to a primary amine (-CH₂NH₂), a fundamental group in many bioactive molecules.

-

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (-COOH).

-

Formation of Heterocycles: The nitrile group is a key precursor in the synthesis of various nitrogen-containing heterocycles, such as tetrazoles and quinazolines, which are common scaffolds in pharmaceuticals.[6]

Caption: Influence of functional groups on molecular properties.

Spectral Analysis: A Structural Fingerprint

The spectral data for this compound provides unambiguous confirmation of its structure. Researchers should be familiar with its key spectral features for reaction monitoring and quality control.

-

¹H NMR: The proton NMR spectrum is characteristic of a 1,4-disubstituted (para) benzene ring. It will show two sets of doublets in the aromatic region (typically ~7.7-7.8 ppm), corresponding to the two pairs of chemically non-equivalent aromatic protons. The coupling constant between these doublets is typically in the range of 8-9 Hz.[10]

-

¹³C NMR: The carbon spectrum will display distinct signals for the aromatic carbons, the nitrile carbon, and the trifluoromethyl carbon. The nitrile carbon (-C≡N) typically appears around 117-118 ppm. The carbon attached to the -CF₃ group will show a quartet due to coupling with the three fluorine atoms, and the -CF₃ carbon itself will appear as a quartet with a large coupling constant (J ≈ 272 Hz).[10]

-

¹⁹F NMR: The fluorine NMR spectrum provides a simple and powerful tool for identifying the -CF₃ group. It will exhibit a single, sharp singlet at approximately -63 to -64 ppm (relative to CFCl₃).[10] The absence of signal splitting confirms the absence of adjacent protons or other fluorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the nitrile C≡N stretch, typically appearing around 2230-2240 cm⁻¹.[5][11] Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and strong bands corresponding to C-F stretching are found in the 1300-1100 cm⁻¹ region.[12]

-

Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum will show a prominent molecular ion peak (M⁺·) at m/z = 171.[5] Common fragmentation patterns for aromatic compounds may be observed, though the benzene ring itself is relatively stable.[13]

Key Applications in Research and Development

The unique combination of properties makes this compound a high-value intermediate across several industries.

-

Pharmaceutical Synthesis: It is a documented key intermediate in the synthesis of drugs such as the selective serotonin reuptake inhibitor (SSRI) fluvoxamine.[4] Its role as a building block allows for the incorporation of the beneficial trifluoromethyl group into complex active pharmaceutical ingredients (APIs).

-

Agrochemicals: The compound serves as a precursor for various herbicides, fungicides, and insecticides.[8] The -CF₃ moiety often enhances the potency and stability of these agents in environmental conditions.

-

Materials Science: It is used in the development of specialty polymers and advanced materials. The trifluoromethyl group can impart desirable properties such as increased thermal stability and chemical resistance to the final polymer.[4]

Safety, Handling, and Storage Protocol

As a Senior Application Scientist, ensuring the safe and effective use of chemical reagents is paramount. This compound is classified as hazardous and requires strict adherence to safety protocols. It is harmful if swallowed, inhaled, or absorbed through the skin, and causes serious skin and eye irritation.

Caption: Standard workflow for safe handling of the compound.

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors. An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. For large quantities, consider a dust mask or respirator.

-

Handling: Avoid creating dust. Use appropriate tools for transfer. Ensure all containers are clearly labeled. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, reducing agents, heat, sparks, and open flames.[8]

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.

Field-Proven Experimental Protocol: Reduction to 4-(Trifluoromethyl)benzylamine

The reduction of the nitrile to a primary amine is a fundamental and illustrative transformation. The following protocol, utilizing lithium aluminum hydride (LiAlH₄), is a robust method for laboratory-scale synthesis.[14]

WARNING: Lithium aluminum hydride is a highly reactive and water-sensitive reagent that can ignite upon contact with moisture. This procedure must be performed by trained personnel under a strictly inert atmosphere (Nitrogen or Argon) using anhydrous solvents and glassware.

Materials and Equipment

-

This compound (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (1.5 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Oven-dried, three-neck round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Inert gas (N₂ or Ar) supply

-

Ice bath

Step-by-Step Procedure

-

Setup: Assemble the dry three-neck flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser under a positive pressure of inert gas.

-

Reagent Preparation: In the flask, prepare a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF. Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve this compound (1.0 eq) in the same anhydrous solvent in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C. The addition rate should be controlled to manage any exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for several hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up (Fieser Method - CAUTION): Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by the sequential, dropwise addition of:

-

'X' mL of water (where 'X' is the mass of LiAlH₄ used in grams).

-

'X' mL of 15% aqueous sodium hydroxide (NaOH).

-

'3X' mL of water. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

-

-

Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter off the white precipitate and wash it thoroughly with additional solvent (diethyl ether or THF).

-

Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(trifluoromethyl)benzylamine. The product can be further purified by distillation if necessary.[14]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its value is rooted in the predictable yet powerful influence of its trifluoromethyl and nitrile groups, which bestow enhanced stability, lipophilicity, and synthetic versatility upon target molecules. A thorough understanding of its physical properties, spectral characteristics, and safe handling procedures, as outlined in this guide, is essential for any scientist aiming to leverage this compound to its full potential.

References

-

Zahra, J. A., & El-Faham, A. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

PubChem. (n.d.). Benzonitrile, 4-(trifluoromethyl)-. National Center for Biotechnology Information. Available at: [Link]

-

Reddit. (2021). Trifluoromethoxy group electron-withdrawing or electron-donating? r/OrganicChemistry. Available at: [Link]

-

Ishmath Test Prep. (2023). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. Available at: [Link]

-

Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. Available at: [Link]

-

Supporting Information. (n.d.). NMR Spectra for this compound. Available at: [Link]

-

NIST. (n.d.). Benzonitrile, 4-(trifluoromethyl)-. NIST Chemistry WebBook. Available at: [Link]

- Google Patents. (2009). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

-

Chemsrc. (2022). This compound | CAS#:455-18-5. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ResearchGate. (n.d.). a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption.... Available at: [Link]

-

Kiper, R. A. (n.d.). benzonitrile. Available at: [Link]

-

NIST. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzonitrile. NIST Chemistry WebBook. Available at: [Link]

-

Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available at: [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Available at: [Link]

-

University of Wisconsin-River Falls. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

PubChem. (n.d.). 4-(Trifluoromethylamino)benzonitrile. National Center for Biotechnology Information. Available at: [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

-

Journal of the American Chemical Society. (2022). 19F NMR Fingerprints: Identification of Neutral Organic Compounds in a Molecular Container. Available at: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]

-

ResearchGate. (2023). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]

-

Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available at: [Link]

-

DiVA portal. (2019). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Available at: [Link]

-

ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Available at: [Link]

Sources

- 1. Benzonitrile, 4-(trifluoromethyl)- | C8H4F3N | CID 67995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. Benzonitrile, 4-(trifluoromethyl)- [webbook.nist.gov]

- 6. This compound , 99% , 455-18-5 - CookeChem [cookechem.com]

- 7. This compound | CAS#:455-18-5 | Chemsrc [chemsrc.com]

- 8. Benzonitrile, 4-Nitro-3-(Trifluoromethyl)- | Properties, Uses, Safety Data & Suppliers China – Buy High Purity Chemicals Online [nj-finechem.com]

- 9. reddit.com [reddit.com]

- 10. rsc.org [rsc.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. whitman.edu [whitman.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

4-(Trifluoromethyl)benzonitrile structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 4-(Trifluoromethyl)benzonitrile

Abstract

This technical guide provides a comprehensive walkthrough of the analytical workflow for the structural elucidation and verification of this compound (C₈H₄F₃N). This molecule serves as a critical intermediate in pharmaceutical synthesis, notably for drugs like fluvoxamine.[1] Accurate structural confirmation is paramount for ensuring reaction success, final product purity, and regulatory compliance. We will proceed through a logical, multi-technique approach, beginning with mass spectrometry to determine molecular mass and formula, followed by infrared spectroscopy to identify key functional groups, and culminating in nuclear magnetic resonance spectroscopy to assemble the precise atomic framework. This guide emphasizes the causality behind the selection of each technique and the logic of spectral interpretation, providing researchers and drug development professionals with a robust framework for unambiguous molecular characterization.

The Analytical Mandate: Confirming Molecular Identity

In any synthetic pathway, verifying the structure of key intermediates is a critical control point. The target molecule, this compound, has a nominal mass of 171.12 g/mol and a molecular formula of C₈H₄F₃N.[1][2][3] Our objective is not merely to confirm this mass but to prove the specific isomeric arrangement of the substituents on the benzene ring. The analytical workflow is designed as a self-validating system, where each piece of spectroscopic data corroborates the others to build an undeniable structural case.

The logical flow of this elucidation process is visualized below. We begin with the most fundamental question—the molecular weight and formula—and progressively add layers of detail regarding functional groups and atomic connectivity.

Caption: Workflow for the structural elucidation of this compound.

Mass Spectrometry: Defining the Molecular Boundaries

The first step is to confirm the molecular weight and elemental composition. Electron Ionization Mass Spectrometry (EI-MS) is a robust technique for this purpose, as it provides both the molecular ion and a characteristic fragmentation pattern that can offer initial structural clues.[4]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the solution into the GC-MS system.

-

GC Separation: Utilize a standard non-polar column (e.g., DB-5ms) with a temperature program starting at 100°C, ramping to 250°C at 10°C/min to ensure separation from any residual solvents or impurities.

-

MS Analysis: The mass spectrometer is operated in EI mode at a standard ionizing energy of 70 eV. Scan the mass range from m/z 40 to 200.

Data Interpretation

The primary goal is to identify the molecular ion peak (M⁺•). For this compound, this peak is expected at m/z = 171 , corresponding to the mass of the C₈H₄F₃N molecule.[2] The presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.[5]

Key fragmentation patterns provide further validation:

-

Loss of a Fluorine Radical (•F): A peak at m/z 152 (M-19) can be observed.

-

Loss of the Trifluoromethyl Radical (•CF₃): A prominent peak at m/z 102 (M-69) is expected. This fragment, the cyanophenyl cation, is relatively stable and often a significant peak in the spectrum.[6]

-

Loss of Hydrogen Cyanide (HCN): A peak at m/z 144 (M-27) may be present, arising from fragmentation involving the nitrile group.

The observation of a strong molecular ion at m/z 171 and a characteristic fragment at m/z 102 provides high confidence in the elemental composition and the presence of the benzonitrile and trifluoromethyl moieties.

Infrared Spectroscopy: Identifying the Functional Scaffolding

With the molecular formula confirmed, Fourier-Transform Infrared (FT-IR) Spectroscopy is employed to rapidly identify the key functional groups. The principle rests on the absorption of specific frequencies of IR radiation, which correspond to the vibrational energies of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-500 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Data Interpretation

The IR spectrum of this compound is expected to show several characteristic absorption bands that define its chemical architecture.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| C≡N Stretch (Nitrile) | ~2230 cm⁻¹ | A sharp, strong absorption confirming the presence of the nitrile group.[7][8] |

| C-F Stretches (Trifluoromethyl) | 1300 - 1100 cm⁻¹ | Multiple strong, broad absorptions characteristic of the CF₃ group. |

| Aromatic C-H Stretch | 3100 - 3000 cm⁻¹ | Weak to medium absorptions indicating the aromatic C-H bonds.[9] |

| Aromatic C=C Stretch | 1610, 1500, 1450 cm⁻¹ | A series of absorptions confirming the benzene ring.[10] |

| C-H Out-of-Plane Bend | ~840 cm⁻¹ | A strong absorption indicative of a 1,4- (or para-) substitution pattern on the ring. |

The unambiguous identification of the C≡N and C-F stretches is a critical step. The combination of these with the aromatic signals strongly supports the proposed structure over other isomers.

Nuclear Magnetic Resonance: Assembling the Final Structure

NMR spectroscopy is the definitive technique for establishing the precise connectivity of atoms. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can confirm the 1,4-substitution pattern and complete the structural puzzle.

Experimental Protocol: Multinuclear NMR

-

Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum at 100 MHz. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for quaternary carbons.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum at 376 MHz. No external standard is strictly necessary for simple identification, but trifluorotoluene can be used as a reference.

¹H NMR Interpretation

The 1,4-disubstituted aromatic ring gives rise to a characteristic AA'BB' spin system, which often appears as two distinct, symmetrical doublets.[11]

-

δ ~7.85 ppm (d, 2H): These are the two protons ortho to the electron-withdrawing trifluoromethyl group.

-

δ ~7.78 ppm (d, 2H): These are the two protons ortho to the electron-withdrawing nitrile group.[11] The integration of each signal as 2H confirms the presence of four aromatic protons. The simple doublet-of-doublets appearance immediately rules out 1,2- (ortho) and 1,3- (meta) isomers, which would produce more complex splitting patterns.

¹⁹F NMR Interpretation

The trifluoromethyl group contains three chemically and magnetically equivalent fluorine atoms.

-

δ ~ -63.6 ppm (s, 3F): This will appear as a sharp singlet in the proton-decoupled spectrum.[11] The chemical shift is highly characteristic of an aromatic CF₃ group.[12] This single resonance confirms the presence of one, and only one, type of CF₃ group in the molecule.

¹³C NMR Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and confirms the influence of the fluorine and nitrile substituents.

| Carbon Atom | Expected Chemical Shift (δ ppm) | Multiplicity (due to C-F coupling) | Significance |

| C -CF₃ | ~134.7 | Quartet (q, ¹JCF ≈ 33 Hz) | The direct coupling to three fluorine atoms splits this quaternary carbon signal into a quartet.[11] |

| C -CN | ~116.2 | Singlet (s) | Position of the quaternary carbon attached to the nitrile. |

| Aromatic C H (ortho to CN) | ~132.8 | Singlet (s) | The two equivalent carbons ortho to the nitrile group.[11] |

| Aromatic C H (ortho to CF₃) | ~126.3 | Quartet (q, ³JCF ≈ 4 Hz) | These carbons show a small long-range coupling to the fluorine atoms.[11] |

| C N (Nitrile) | ~117.5 | Singlet (s) | The chemical shift for the nitrile carbon. |

| C F₃ | ~123.2 | Quartet (q, ¹JCF ≈ 272 Hz) | The carbon of the CF₃ group exhibits a very large one-bond coupling constant with the fluorine atoms.[11] |

The combination of these NMR datasets provides an interlocking web of evidence. The ¹H NMR defines the substitution pattern, the ¹⁹F NMR confirms the trifluoromethyl group, and the ¹³C NMR, with its characteristic C-F couplings, validates the entire carbon skeleton and the precise location of the substituents.

The diagram below illustrates how the key NMR and IR data points map directly onto the confirmed molecular structure.

Caption: Correlation of spectroscopic data to the structure of this compound.

Conclusion

The structural elucidation of this compound is achieved through a systematic and synergistic application of mass spectrometry, infrared spectroscopy, and multinuclear NMR. Each technique provides a unique and essential piece of the puzzle. MS establishes the molecular formula, IR confirms the presence of the critical nitrile and trifluoromethyl functional groups, and NMR provides the definitive evidence for the 1,4-substitution pattern and the overall atomic connectivity. This integrated approach represents a gold-standard, self-validating workflow for ensuring the structural integrity of synthetic intermediates in research and industrial settings.

References

-

Gobi, D., et al. (2022). Mid-infrared Spectroscopy of Protonated Benzonitrile, 2-Cyanonaphthalene, and 9-Cyanoanthracene for Astrochemical Consideration. The Astrophysical Journal, 927(1), 10. Available at: [Link]

-

PubChem. (n.d.). Benzonitrile, 4-(trifluoromethyl)-. PubChem Compound Summary for CID 67995. Retrieved from: [Link]

-

Shen, M., et al. (2019). Supporting Information for: A General and Practical Copper-Catalyzed Trifluoromethylation of (Hetero)aryl Chlorides with Me₄NSCF₃. Organic Letters, 21(18), 7254-7258. The supporting information contains relevant spectral data. Available at: [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

University of California, Irvine. (n.d.). 19F NMR Reference Standards. UCI School of Physical Sciences. Available at: [Link]

-

Clariant. (n.d.). Structure Elucidation. Clariant Analytical Sciences. Retrieved from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Benzonitrile, 4-(trifluoromethyl)- | C8H4F3N | CID 67995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 99 455-18-5 [sigmaaldrich.com]

- 4. uni-saarland.de [uni-saarland.de]

- 5. whitman.edu [whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sphinxsai.com [sphinxsai.com]

- 10. d-nb.info [d-nb.info]

- 11. rsc.org [rsc.org]

- 12. colorado.edu [colorado.edu]

4-(Trifluoromethyl)benzonitrile spectroscopic data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethyl)benzonitrile

Introduction

This compound, also known as 4-cyanobenzotrifluoride, is a substituted aromatic compound with the chemical formula C₈H₄F₃N.[1] Its structure consists of a benzene ring substituted with a nitrile (-C≡N) group and a trifluoromethyl (-CF₃) group at the para position. This molecule serves as a crucial intermediate in the synthesis of various chemical entities, including pharmaceuticals like fluvoxamine.[2][3] The presence of the two strongly electron-withdrawing groups imparts unique chemical and electronic properties to the molecule, making its unambiguous characterization essential for quality control and reaction monitoring.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The analysis is presented from the perspective of a senior application scientist, focusing on the interpretation of spectral features and the underlying principles that govern them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides insight into the electronic environment of the aromatic protons. Due to the para-substitution pattern with two distinct electron-withdrawing groups, the aromatic region displays a characteristic AA'BB' system, which is often approximated as a pair of doublets.

Data Summary: ¹H NMR

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~7.84 | Doublet | ~8.6 | 2H, Aromatic (H-2, H-6) |

| ~7.79 | Doublet | ~8.6 | 2H, Aromatic (H-3, H-5) |

Solvent: CDCl₃, Reference: TMS (0 ppm)[4]

Interpretation and Experimental Rationale: The ¹H NMR spectrum is deceptively simple, showing two signals in the aromatic region.[4] The protons ortho to the electron-withdrawing nitrile group (H-2, H-6) are expected to be deshielded and appear downfield compared to the protons ortho to the trifluoromethyl group (H-3, H-5). The observed signals around 7.8 ppm are consistent with protons on an electron-deficient aromatic ring.[4][5] The coupling constant of approximately 8.6 Hz is typical for ortho-coupling between adjacent protons on a benzene ring. The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for small organic molecules due to its excellent solubilizing properties and minimal interference in the proton spectrum.[6]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Tuning and Shimming: Tune the probe to the ¹H frequency (e.g., 400 MHz) and shim the magnetic field to achieve optimal homogeneity and resolution.[6]

-

Acquisition: Acquire the spectrum using standard parameters, typically a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.

Workflow for NMR Analysis

Caption: General workflow for NMR data acquisition and analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is vital for confirming the carbon framework of the molecule. It reveals the number of unique carbon environments and shows the effect of C-F coupling.

Data Summary: ¹³C NMR

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~134.7 | Quartet | J ≈ 33 | C4 (ipso to -CF₃) |

| ~132.8 | Singlet | - | C2, C6 |

| ~126.3 | Singlet (or very small q) | - | C3, C5 |

| ~123.2 | Quartet | J ≈ 272 | -CF₃ |

| ~117.5 | Singlet | - | -C≡N |

| ~116.2 | Singlet | - | C1 (ipso to -CN) |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)[5]

Interpretation and Experimental Rationale: The carbon attached to the three fluorine atoms (-CF₃) exhibits a strong one-bond coupling (¹JCF), resulting in a prominent quartet with a large coupling constant of approximately 272 Hz.[5] The ipso-carbon (C4) directly attached to the -CF₃ group shows a smaller two-bond coupling (²JCF), appearing as a quartet with a J-value around 33 Hz.[5] The nitrile carbon appears around 117.5 ppm, and the ipso-carbon attached to it (C1) is found at ~116.2 ppm.[5] The remaining aromatic carbons (C2, C6 and C3, C5) are observed in the expected aromatic region. The choice of a broadband proton-decoupled experiment is standard to simplify the spectrum by removing C-H couplings, ensuring each unique carbon appears as a single resonance (or a multiplet if coupled to fluorine).

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, it provides a simple yet confirmatory piece of data.

Data Summary: ¹⁹F NMR

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~ -63.6 | Singlet | -CF₃ |

Solvent: CDCl₃, Reference: External CFCl₃ (0 ppm) or internal standard[5]

Interpretation and Experimental Rationale: The three fluorine atoms of the -CF₃ group are chemically equivalent and are not coupled to any neighboring protons. Therefore, they appear as a sharp singlet in the proton-decoupled ¹⁹F NMR spectrum.[4][5] The chemical shift of approximately -63 ppm is characteristic of a trifluoromethyl group attached to an aromatic ring.[5] This single peak confirms the presence and electronic environment of the CF₃ group, serving as a quick and reliable diagnostic tool.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Data Summary: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| ~2230 | Strong | C≡N (Nitrile) stretch |

| ~1320 | Strong | C-F (Trifluoromethyl) symmetric stretch |

| ~1170 & ~1130 | Strong | C-F (Trifluoromethyl) asymmetric stretches |

| ~1610 | Medium | C=C Aromatic ring stretch |

| ~850 | Strong | C-H out-of-plane bend (para-disubstitution) |

Sample preparation: ATR or KBr pellet[7][8]

Interpretation and Experimental Rationale: The IR spectrum of this compound is dominated by features from its three key components: the nitrile group, the trifluoromethyl group, and the benzene ring.

-

Nitrile Stretch: The most diagnostic peak is the sharp, strong absorption around 2230 cm⁻¹, which is characteristic of the C≡N stretching vibration.[8] Its position indicates a nitrile conjugated with an aromatic system.

-

C-F Stretches: The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the 1350-1100 cm⁻¹ region due to C-F stretching vibrations.[8] These are often the most intense peaks in the spectrum.

-

Aromatic Features: The C=C stretching vibrations within the benzene ring appear in the 1610-1450 cm⁻¹ region. A strong band around 850 cm⁻¹ is indicative of the out-of-plane C-H bending for two adjacent hydrogens, which is characteristic of 1,4- (or para-) disubstitution.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for IR Spectroscopy

Caption: Standard workflow for ATR-FTIR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structural features.

Data Summary: Electron Ionization (EI) Mass Spectrometry

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

|---|---|---|

| 171 | High | [M]⁺˙ (Molecular Ion) |

| 152 | Medium | [M - F]⁺ |

| 121 | Low | [M - CF₂]⁺˙ or [C₇H₄N]⁺ |

Ionization Method: Electron Ionization (EI)

Interpretation and Experimental Rationale: The mass spectrum provides unequivocal proof of the molecule's identity.

-

Molecular Ion: The base peak or a very intense peak is observed at m/z = 171, which corresponds to the molecular weight of C₈H₄F₃N (171.12 g/mol ).[1][7] The presence of this molecular ion ([M]⁺˙) confirms the compound's elemental formula.

-

Fragmentation: Under electron ionization (EI), the molecular ion can fragment. A common fragmentation pathway for trifluoromethyl-substituted aromatics is the loss of a fluorine atom, leading to a peak at m/z 152 ([M-19]⁺). Further fragmentation can lead to other smaller ions, which can help in confirming the structure. EI is a hard ionization technique chosen for its ability to produce reproducible fragmentation patterns that are useful for library matching and structural confirmation.

Experimental Protocol: GC-MS (EI) Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like dichloromethane or ethyl acetate (~1 mg/mL).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet, which vaporizes the sample.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column, which separates the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to generate ions (EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and the resulting signal is processed to generate a mass spectrum.

Workflow for Mass Spectrometry

Sources

- 1. Benzonitrile, 4-(trifluoromethyl)- [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. This compound [jmapharma.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Benzonitrile, 4-(trifluoromethyl)- | C8H4F3N | CID 67995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of 4-(Trifluoromethyl)benzonitrile from 4-chlorobenzotrifluoride

An In-depth Technical Guide for the Synthesis of 4-(Trifluoromethyl)benzonitrile from 4-Chlorobenzotrifluoride

Introduction

This compound is a pivotal building block in modern chemistry, serving as a key intermediate in the synthesis of numerous high-value products, including pharmaceuticals and agrochemicals.[1][2][3] Its structure, featuring both a nitrile group and an electron-withdrawing trifluoromethyl moiety, imparts unique electronic properties and reactivity, making it an attractive precursor for complex molecular architectures.[3] The starting material, 4-chlorobenzotrifluoride, is a readily available and cost-effective industrial chemical, rendering its conversion to the corresponding nitrile a commercially significant transformation.[4]

This guide provides a comprehensive technical overview of the primary synthetic methodologies for converting 4-chlorobenzotrifluoride to this compound. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of these transformations, the causal logic behind the selection of reagents and reaction conditions, and the practical considerations essential for successful execution in a research and development setting. We will explore both classical and modern catalytic approaches, offering field-proven insights to guide researchers, scientists, and drug development professionals in their synthetic endeavors.

Chapter 1: Foundational Principles of Aryl Cyanation on Electron-Deficient Systems

The conversion of an aryl halide to an aryl nitrile, known as cyanation, is a fundamental C-C bond-forming reaction. The substrate, 4-chlorobenzotrifluoride, presents a specific set of challenges and opportunities. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). However, the chloride is a relatively poor leaving group compared to bromide or iodide, often requiring forcing conditions or, more elegantly, catalytic activation to achieve efficient displacement by a cyanide nucleophile.

Historically, this transformation was dominated by harsh, stoichiometric copper-mediated methods. Contemporary organic synthesis, however, has largely shifted towards milder, more versatile, and scalable transition-metal-catalyzed cross-coupling reactions, primarily employing palladium.

Chapter 2: The Rosenmund-von Braun Reaction: A Classic, Thermally-Driven Approach

The Rosenmund-von Braun reaction is the archetypal method for the cyanation of aryl halides, utilizing copper(I) cyanide (CuCN).[5][6] It is a robust but often demanding reaction, typically requiring high temperatures and stoichiometric amounts of the copper reagent.

Mechanism and Rationale

The precise mechanism has been a subject of study but is generally believed to proceed via an oxidative addition of the aryl halide to a copper(I) species. This forms a high-valent Cu(III)-aryl intermediate, which then undergoes reductive elimination to yield the aryl nitrile and regenerate a copper(I) halide.[7] The high reaction temperatures, often reaching 150-200°C, are necessary to overcome the significant activation energy barrier associated with the oxidative addition of the relatively inert C-Cl bond to the copper center.[7][8] Polar aprotic solvents like DMF, NMP, or pyridine are required to solubilize the copper cyanide salt and facilitate the reaction.[7]

Caption: Proposed mechanism for the Rosenmund-von Braun reaction.

Limitations and Field Insights

While effective, the classical Rosenmund-von Braun reaction suffers from several significant drawbacks that limit its application in modern drug development:

-

Harsh Conditions: The high temperatures required can lead to thermal decomposition of sensitive substrates and limit functional group tolerance.

-

Stoichiometric Waste: The use of super-stoichiometric amounts of copper cyanide results in significant heavy metal waste, complicating product purification and posing environmental concerns.[7]

-

Purification Challenges: Removal of copper salts from the reaction mixture can be arduous, often requiring complex workup procedures.[7]

For these reasons, while historically important, this method is often superseded by the palladium-catalyzed approaches discussed next, especially when dealing with complex or sensitive molecules.

Chapter 3: Palladium-Catalyzed Cyanation: A Paradigm of Modern Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools in modern organic synthesis. Their application to aryl cyanation has enabled the conversion of aryl (pseudo)halides under significantly milder conditions with broad functional group tolerance.[9][10]

The Pd(0)/Pd(II) Catalytic Cycle

The generally accepted mechanism for this transformation involves a Pd(0)/Pd(II) catalytic cycle. The key steps are:

-

Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the 4-chlorobenzotrifluoride, breaking the C-Cl bond and forming an Ar-Pd(II)-Cl species.

-

Transmetalation / Ligand Exchange: The cyanide source delivers the cyanide group to the palladium center, displacing the chloride.

-

Reductive Elimination: The aryl group and the newly attached cyanide group are eliminated from the palladium center, forming the C-CN bond of the final product and regenerating the active Pd(0) catalyst.[9]

A critical challenge in palladium-catalyzed cyanation is the propensity for cyanide ions to act as potent, irreversible poisons to the palladium catalyst.[9][10] This can bind to all intermediates in the catalytic cycle, leading to catalyst deactivation. Modern protocols have ingeniously circumvented this issue through the careful choice of the cyanide source.

Caption: The general catalytic cycle for Pd-catalyzed cyanation.

Protocol Deep Dive: Choosing the Right Cyanide Source

The success of a palladium-catalyzed cyanation is intrinsically linked to the nature of the cyanide reagent. We will examine two state-of-the-art, reliable systems.

A. Zinc Cyanide (Zn(CN)₂): The Slow-Release Strategy

Zinc cyanide has become a workhorse reagent in palladium-catalyzed cyanations.[10] Its efficacy stems from its low solubility in common organic solvents and its role as a transmetalating agent. Rather than releasing a high concentration of free cyanide ions, it transfers cyanide to the palladium center in a controlled manner, mitigating catalyst poisoning.[10]

B. Potassium Ferrocyanide (K₄[Fe(CN)₆]): The Non-Toxic, Stable Alternative

Potassium ferrocyanide, K₄[Fe(CN)₆]·3H₂O, is an exceptionally attractive cyanide source from a safety and handling perspective. It is a stable, crystalline, and non-toxic solid (the cyanide ions are tightly bound within the iron coordination sphere).[1][10] In the reaction, it is believed to slowly release the active cyanide species, again avoiding high concentrations that could deactivate the catalyst.

Quantitative Data and Experimental Protocols

The following table summarizes typical conditions for the cyanation of 4-chlorobenzotrifluoride using these modern methods.

| Parameter | Protocol 1: Zn(CN)₂ System | Protocol 2: K₄[Fe(CN)₆] System |

| Starting Material | 4-Chlorobenzotrifluoride | 4-Chlorobenzotrifluoride |

| Cyanide Source | Zinc Cyanide (Zn(CN)₂) | Anhydrous Potassium Ferrocyanide |

| Catalyst | Pd/C or Pd(OAc)₂ | Palladium Acetate (Pd(OAc)₂) |

| Ligand | dppf or Xantphos | Xantphos |

| Solvent | DMAC or Dioxane/Water | Dioxane/Water or Toluene |

| Temperature | 100 - 120 °C | 100 - 160 °C |

| Typical Yield | >85% | >90% |

| Reference | [11] | [1][10] |

Detailed Experimental Protocol 1: Cyanation using Zinc Cyanide (Zn(CN)₂)

This protocol is a representative example based on established literature.[11][12]

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the palladium catalyst (e.g., Pd/C, 2 mol%) and the phosphine ligand (e.g., dppf, 4 mol%).

-

Reagent Addition: Add zinc cyanide (Zn(CN)₂, 0.6 equivalents).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent and Substrate Addition: Through a syringe, add the solvent (e.g., anhydrous N,N-Dimethylacetamide, DMAC) followed by 4-chlorobenzotrifluoride (1.0 equivalent).

-

Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like toluene or ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

-

Purification: Wash the organic filtrate sequentially with aqueous ammonia (to quench any remaining zinc salts) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes) to yield pure this compound as a white solid.

Detailed Experimental Protocol 2: Cyanation using Potassium Ferrocyanide (K₄[Fe(CN)₆])

This protocol is a representative example based on established literature.[1][10]

-

Vessel Preparation: To a screw-cap vial or reaction tube equipped with a magnetic stir bar, add palladium acetate (Pd(OAc)₂, 0.2-1 mol%), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.1-100:1 molar ratio to Pd), and anhydrous potassium ferrocyanide (≥16.7 mol%).

-

Inert Atmosphere: Seal the vessel and purge with nitrogen or argon.

-

Substrate and Solvent Addition: Add 4-chlorobenzotrifluoride (1.0 equivalent) and the reaction solvent (e.g., a mixture of dioxane and degassed water).

-

Reaction: Seal the vessel tightly and heat the mixture to 100-160 °C in a heating block or oil bath with vigorous stirring. The reaction is typically complete within 1-4 hours.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel or recrystallization to afford the desired product.

Chapter 4: Process Safety and Scale-Up

While modern cyanide sources are significantly safer than alkali metal cyanides, appropriate safety measures are paramount.

-

Handling: Always handle cyanide-containing reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Quenching: Acidic conditions must be strictly avoided during workup, as this can generate highly toxic hydrogen cyanide (HCN) gas. Workup procedures often involve a basic wash (e.g., aqueous sodium carbonate or ammonia) to ensure any residual cyanide is maintained in its less volatile salt form.

-

Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions before disposal according to institutional guidelines.

For scale-up, heterogeneous catalysts like Pd/C offer advantages in terms of simplified removal from the reaction mixture.[11] The low toxicity and stability of potassium ferrocyanide also make it a particularly attractive option for industrial applications.[1]

Conclusion

The synthesis of this compound from 4-chlorobenzotrifluoride has evolved from thermally demanding classical methods to highly efficient and mild palladium-catalyzed protocols. The Rosenmund-von Braun reaction, while historically significant, is often limited by its harsh conditions and waste profile.

In contrast, modern palladium-catalyzed cyanation, utilizing safer and more manageable cyanide sources like zinc cyanide or potassium ferrocyanide, offers a superior alternative. These methods demonstrate broad applicability, excellent yields, and a high degree of functional group tolerance, making them the gold standard for researchers in the pharmaceutical and materials science industries. The careful selection of catalyst, ligand, and cyanide source, grounded in a firm understanding of the underlying reaction mechanism, empowers chemists to perform this critical transformation with precision, safety, and efficiency.

References

-

Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]

-

Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. [Link]

-

Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668. [Link]

-

Reddy, D., et al. (2020). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 56(84), 12811-12814. [Link]

-

An, S., et al. (2020). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Chemistry – An Asian Journal, 15(21), 3439-3451. [Link]

-

Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]

- Hall, S. E. (1990). Cyanation of haloaromatics utilizing catalysts generated in situ starting with NiCl2 or NiCl2 6H2O.

-

SynArchive. (n.d.). Rosenmund-von Braun Reaction. [Link]

-

Wikipedia. (n.d.). Rosenmund–von Braun reaction. [Link]

-

Aakash Institute. (n.d.). Rosenmund Reduction: Reaction, Mechanism, Uses & Examples. [Link]

- Xu, J., et al. (2013). Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.

- Li, H., et al. (2021). Preparation method of 4-trifluoromethyl benzonitrile.

-

Chem-Station. (2016). Rosenmund-von Braun Reaction. [Link]

- Li, Y., et al. (2005). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.

-

PrepChem.com. (n.d.). Synthesis of 4-chlorobenzotrifluoride. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring Trifluoromethyl Benzonitrile Synthesis for Advanced Materials. [Link]

-

Wikipedia. (n.d.). 4-Chlorobenzotrifluoride. [Link]

- Zhu, S., et al. (2012). Preparation method of 4-Chlorobenzotrifluoride.

- Wang, J. (2014). P-chlorobenzotrifluoride synthesizing method.

Sources

- 1. CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 2. 4-(三氟甲基)苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 8. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. researchgate.net [researchgate.net]

- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 12. 4-Chloro-2-(trifluoromethyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]

4-(Trifluoromethyl)benzonitrile CAS number 455-18-5

An In-depth Technical Guide to 4-(Trifluoromethyl)benzonitrile (CAS 455-18-5)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal building block in modern organic synthesis. We will delve into its fundamental properties, explore robust synthetic methodologies, analyze its chemical reactivity, and highlight its critical applications in the pharmaceutical, agrochemical, and materials science sectors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this versatile fluorinated intermediate.

Introduction: The Strategic Importance of this compound

This compound, also known as 4-cyanobenzotrifluoride, is an aromatic compound distinguished by two powerful functional groups: a nitrile (-C≡N) and a trifluoromethyl (-CF3) group.[1] This unique combination makes it a highly valuable intermediate in synthetic chemistry.[2]

The trifluoromethyl group is a bioisostere of several functional groups and is renowned for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[3][4][5] This makes it a highly sought-after moiety in drug discovery.[5] The nitrile group, a versatile synthetic handle, can be readily transformed into a variety of other functionalities, including amines, carboxylic acids, amides, and tetrazoles, providing a gateway to diverse molecular architectures.[4][6][7] Consequently, this compound serves as a cornerstone for the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials.[2][3][8]

Physicochemical and Spectroscopic Profile

This compound typically appears as a low-melting solid or a colorless to pale yellow liquid.[1] Its polar nitrile group allows for solubility in various polar organic solvents.[1]

| Property | Value | Reference(s) |

| CAS Number | 455-18-5 | [9] |

| Molecular Formula | C₈H₄F₃N | [9] |

| Molecular Weight | 171.12 g/mol | [9] |

| Appearance | Low melting solid | [3] |

| Melting Point | 39-41 °C | |

| Boiling Point | 80-81 °C at 20 mmHg | |

| Density | 1.278 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4583 | |

| InChIKey | DRNJIKRLQJRKMM-UHFFFAOYSA-N | [9] |

Spectroscopic data for this compound is well-documented, with characteristic signals in NMR, IR, and mass spectrometry confirming its structure.[9][10]

Synthesis Methodologies: Accessing the Core Scaffold

The most prevalent and industrially relevant method for synthesizing this compound is the transition metal-catalyzed cyanation of 4-halobenzotrifluorides.[11][12] Palladium-catalyzed systems are particularly effective due to their high functional group tolerance and catalytic efficiency.[11]

Palladium-Catalyzed Cyanation of Aryl Halides